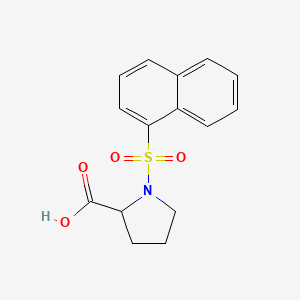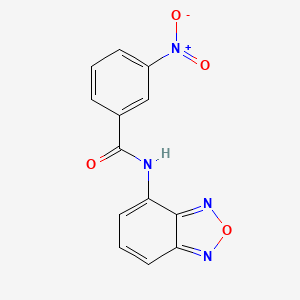
2-(4-methylpentyl)-4-(4-morpholinylsulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylpentyl)-4-(4-morpholinylsulfonyl)morpholine is a chemical compound that belongs to the class of sulfonyl morpholines. It has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-(4-methylpentyl)-4-(4-morpholinylsulfonyl)morpholine is not fully understood. However, it is believed to act as a potent inhibitor of several enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been shown to modulate the activity of several ion channels, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-methylpentyl)-4-(4-morpholinylsulfonyl)morpholine in lab experiments is its high potency and selectivity. It is also relatively easy to synthesize and can be obtained in good yields. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-methylpentyl)-4-(4-morpholinylsulfonyl)morpholine. One area of research is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another area of research is the investigation of its potential use as a tool in neuroscience research, particularly for the study of ion channels and other targets. Finally, there is a need for further studies to investigate the potential toxicity of this compound and to identify any potential side effects.
In conclusion, this compound is a promising chemical compound that has potential applications in scientific research. Its high potency and selectivity make it a valuable tool for drug discovery and neuroscience research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2-(4-methylpentyl)-4-(4-morpholinylsulfonyl)morpholine involves the reaction of 4-morpholinylsulfonyl chloride with 2-(4-methylpentyl)morpholine in the presence of a base. The reaction proceeds under mild conditions and yields the desired product in good yields.
Applications De Recherche Scientifique
2-(4-methylpentyl)-4-(4-morpholinylsulfonyl)morpholine has been widely used in scientific research for its potential applications in various fields. It has been studied for its role in drug discovery, particularly for the development of new drugs for the treatment of cancer and other diseases. It has also been investigated for its potential use as a tool in neuroscience research.
Propriétés
IUPAC Name |
2-(4-methylpentyl)-4-morpholin-4-ylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4S/c1-13(2)4-3-5-14-12-16(8-11-20-14)21(17,18)15-6-9-19-10-7-15/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRQLXITEROJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-2-nitro-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B6095797.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-2-methylpropan-2-amine hydrochloride](/img/structure/B6095800.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide](/img/structure/B6095807.png)




![2-chloro-4-({[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenol](/img/structure/B6095843.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6095857.png)
![4-[4-(allyloxy)phenyl]-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6095865.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B6095884.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6095888.png)

